
N1,N1,N2,N2-tetracyclohexylphthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1,N2,N2-tetracyclohexylphthalamide is a chemical compound known for its unique structure and properties It is a derivative of phthalamide, where the amide groups are substituted with cyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N2,N2-tetracyclohexylphthalamide typically involves the reaction of phthalic anhydride with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Phthalic Anhydride and Cyclohexylamine Reaction: Phthalic anhydride is reacted with an excess of cyclohexylamine in a suitable solvent such as toluene or xylene. The reaction mixture is heated to reflux for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1,N2,N2-tetracyclohexylphthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted phthalamide derivatives.
Aplicaciones Científicas De Investigación
N1,N1,N2,N2-tetracyclohexylphthalamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N1,N2,N2-tetracyclohexylphthalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclohexyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
N1,N1,N2,N2-tetramethylphthalamide: Similar structure but with methyl groups instead of cyclohexyl groups.
N1,N1,N2,N2-tetraethylphthalamide: Similar structure but with ethyl groups instead of cyclohexyl groups.
Uniqueness
N1,N1,N2,N2-tetracyclohexylphthalamide is unique due to the presence of bulky cyclohexyl groups, which impart distinct steric and electronic properties
Propiedades
Número CAS |
106889-92-3 |
|---|---|
Fórmula molecular |
C32H48N2O2 |
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
1-N,1-N,2-N,2-N-tetracyclohexylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C32H48N2O2/c35-31(33(25-15-5-1-6-16-25)26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(36)34(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h13-14,23-28H,1-12,15-22H2 |
Clave InChI |
FLTZFGJAPVBLKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=CC=C3C(=O)N(C4CCCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


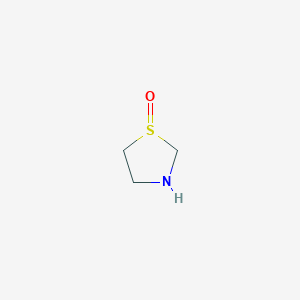
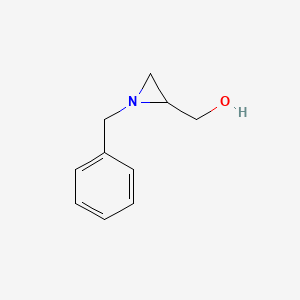
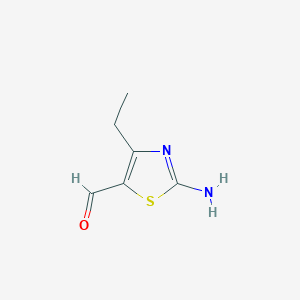
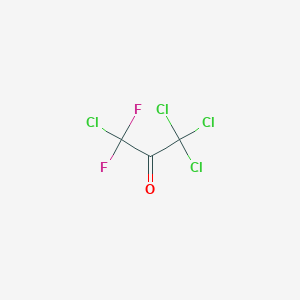

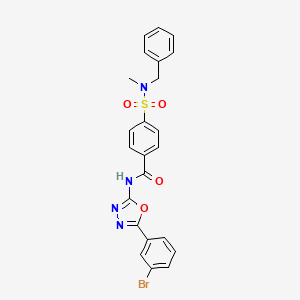

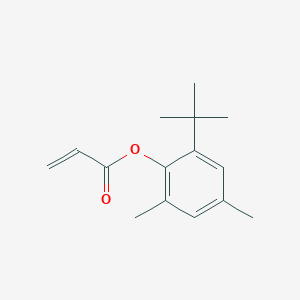
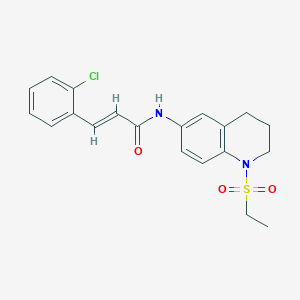
![N-[1-(Butylsulfanyl)ethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14141835.png)
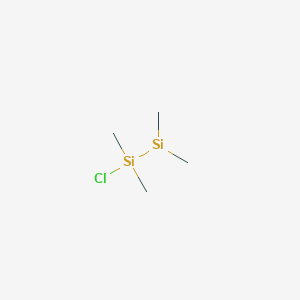
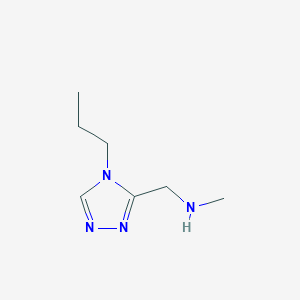
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14141860.png)
